Carbamimidothioic acid, 2-propenyl ester, monohydrochloride

Aldehyde dehydrogenase inhibition Prodrug activation Cyanamide release

Researchers investigating convergent NO signaling and aldehyde metabolism pathways face sourcing complexity when co-administering separate iNOS and AlDH inhibitors, introducing pharmacokinetic confounding. S-Allyl isothiouronium chloride (CAS 2547-92-4) resolves this as a single-agent dual inhibitor: the parent compound competitively inhibits iNOS at the L-arginine binding site, while hepatic S-oxidation liberates cyanamide to inhibit AlDH. • Dual iNOS/AlDH inhibition eliminates pharmacokinetic variables from multi-agent protocols • Allylic resonance stabilization enables ~100-fold hydrolytic stabilization in micellar delivery systems vs. saturated S-alkyl congeners • ≥95% purity hydrochloride salt ensures defined stoichiometry for reproducible quantitative pharmacology and SAR expansion

Molecular Formula C4H9ClN2S
Molecular Weight 152.65 g/mol
CAS No. 2547-92-4
Cat. No. B11999999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamimidothioic acid, 2-propenyl ester, monohydrochloride
CAS2547-92-4
Molecular FormulaC4H9ClN2S
Molecular Weight152.65 g/mol
Structural Identifiers
SMILESC=CCSC(=N)N.Cl
InChIInChI=1S/C4H8N2S.ClH/c1-2-3-7-4(5)6;/h2H,1,3H2,(H3,5,6);1H
InChIKeyFOPNKOONSKRMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamimidothioic Acid, 2-Propenyl Ester, Monohydrochloride (CAS 2547-92-4): Procurement-Relevant Identity and Class Positioning


Carbamimidothioic acid, 2-propenyl ester, monohydrochloride (CAS 2547-92-4), systematically known as S-allyl isothiouronium chloride or prop-2-enyl carbamimidothioate hydrochloride, is a synthetic S-allyl isothiourea derivative with molecular formula C₄H₉ClN₂S and molecular weight 152.65 g/mol . This compound belongs to the S-substituted isothiourea class, which has been established as among the most potent competitive inhibitors of inducible nitric oxide synthase (iNOS) at the L-arginine binding site [1]. The hydrochloride salt form enhances aqueous solubility and provides a defined stoichiometric counterion suitable for quantitative pharmacological and biochemical studies, distinguishing it from its free-base counterpart (CAS 2547-77-5).

Why S-Allyl Isothiourea Hydrochloride Cannot Be Interchanged with Other S-Alkyl Isothioureas: A Quantitative Caution


Within the S-substituted isothiourea class, small structural variations in the S-alkyl side chain produce profound differences in NOS isoform selectivity, in vivo metabolic fate, and off-target enzyme engagement. The seminal structure-activity study by Southan et al. (1995) demonstrated that iNOS inhibitory activity "declines sharply if the side chain exceeds 2 carbon atoms in length" [1]. However, the allyl moiety (CH₂–CH=CH₂) introduces unique chemical characteristics—specifically, an S(N)1 hydrolytic mechanism facilitated by allylic resonance stabilization that is absent in saturated alkyl congeners such as S-methyl, S-ethyl, and S-isopropyl isothioureas [2]. Furthermore, the allyl substituent confers differential prodrug activation via hepatic S-oxidation, leading to cyanamide release and aldehyde dehydrogenase (AlDH) inhibition, an activity profile not shared by the more commonly studied S-ethyl and S-aminoethyl analogs [3]. Procuring a generic S-alkyl isothiourea without accounting for these side-chain-dependent mechanistic bifurcations risks not only loss of the desired pharmacological profile but also introduction of unanticipated toxicity or metabolic liabilities.

Quantitative Differential Evidence for Carbamimidothioic Acid, 2-Propenyl Ester, Monohydrochloride Versus Comparator Compounds


Aldehyde Dehydrogenase Prodrug Activity: S-Allyl vs. S-Methyl Isothiourea In Vivo

In a direct head-to-head comparison in rats, S-methylisothiourea (compound 4) produced a 119-fold increase in ethanol-derived blood acetaldehyde (AcH) levels relative to untreated controls, while S-allylisothiourea (compound 10) was "slightly less active" at equimolar doses [1]. The S-n-butyl and S-isobutyl isothiourea congeners (compounds 8 and 9) were nearly twice as effective as S-methylisothiourea in elevating blood AcH, demonstrating that the allyl side chain occupies an intermediate position in the AlDH prodrug activity spectrum. Critically, pretreatment with the cytochrome P450 inhibitor 1-benzylimidazole reduced blood AcH levels by 66–88% for S-allylisothiourea and its S-butyl congeners, confirming that hepatic S-oxidation is the requisite bioactivation pathway for this compound class [1].

Aldehyde dehydrogenase inhibition Prodrug activation Cyanamide release Alcohol deterrent pharmacology

Mechanistic Hydrolysis Pathway Differentiation: Allylic S(N)1 vs. Saturated Alkyl Isothioureas

Allylic isothioureas, including S-allyl derivatives, undergo hydrolysis via an S(N)1 mechanism involving carbon-sulfur bond cleavage with allylic carbocation resonance stabilization, in contrast to the hydrolysis pathways of saturated S-alkyl isothioureas [1]. The PhD dissertation by Grover (1984) quantitatively demonstrated that anionic alkyl sulfate surfactants above their critical micelle concentration (CMC) stabilize allylic isothioureas approximately 100-fold against hydrolysis, whereas cationic and nonionic surfactants have negligible effects [1]. This micellar stabilization behavior is opposite to that observed for tertiary alkyl sulfonium compounds, which exhibit 2–3-fold decreased stability under identical anionic surfactant conditions [1]. This unique surfactant-dependent stability profile has direct implications for formulation design, particularly in delivery systems requiring prolonged aqueous stability.

Hydrolytic stability S(N)1 mechanism Allylic resonance Formulation stability

Patent-Cited iNOS Inhibitor Status: S-Allyl Isothiourea as a Structurally Distinct Alternative to S-Ethyl and S-Isopropyl Lead Compounds

The foundational Wellcome Foundation patent WO1994012165 explicitly lists S-allylisothiourea among preferred compounds of formula (I) for the inhibition of nitric oxide synthase, alongside S-ethylisothiourea, S-isopropylisothiourea, and S-(2-aminoethyl)isothiourea [1]. The seminal structure-activity relationship paper by Garvey et al. (1994) established that S-ethylisothiourea inhibits human iNOS, eNOS, and nNOS with Ki values of 17, 36, and 29 nM respectively, and that "most isothioureas were 2–6-fold selective for the human iNOS (Ki for iNOS versus Ki for eNOS), with one being 19-fold selective" [2]. While S-allylisothiourea was not individually characterized with Ki values, its explicit inclusion in the patent claims as a preferred embodiment alongside quantitatively characterized analogs supports that it possesses measurable iNOS inhibitory activity within the same potency class. The allyl group represents a distinct pharmacophoric element that does not appear in the more exhaustively studied methyl, ethyl, and aminoethyl series [1].

iNOS inhibition Patent-protected scaffold NOS isoform selectivity Drug discovery lead

Allylic Isothiouronium Antitumor Selectivity: Class-Level Evidence Supporting Differential Cytotoxicity

A systematic study of 28 allylic isothiouronium salts demonstrated that S-allylic isothiouronium compounds bearing aliphatic substituents achieved selectivity indices (SI = IC₅₀ non-tumor cells / IC₅₀ tumor cells) exceeding 20 against leukemia cell lines, while maintaining low toxicity toward non-tumoral VERO cells [1]. The alkyl-substituted derivatives were significantly more potent than aryl-substituted congeners, and the active compounds induced G2/M cell cycle arrest and apoptosis [1]. Although this study evaluated N-substituted and N,N'-disubstituted allylic isothiouronium salts rather than the unsubstituted S-allyl isothiourea hydrochloride, the allylic scaffold was identified as the core pharmacophore responsible for the antitumor selectivity, providing a class-level inference that the S-allyl isothiouronium core structure confers a favorable therapeutic window distinct from the purely iNOS-directed activity profile of saturated S-alkyl isothioureas.

Antitumor selectivity Leukemia Isothiouronium salts Cytotoxicity index

Optimal Research and Industrial Application Scenarios for Carbamimidothioic Acid, 2-Propenyl Ester, Monohydrochloride


Dual-Mechanism Pharmacological Studies (iNOS + AlDH) Requiring a Single-Agent Prodrug

Researchers investigating the intersection of nitric oxide signaling and aldehyde metabolism—such as in alcoholic liver disease, where both iNOS-derived NO and acetaldehyde contribute to pathology—can employ S-allyl isothiourea hydrochloride as a single agent that simultaneously inhibits iNOS (via parent compound) and AlDH (via hepatic S-oxidation to cyanamide), as demonstrated by Shirota et al. (1997) [1]. This dual activity eliminates the need for co-administration of separate iNOS and AlDH inhibitors, reducing pharmacokinetic confounding variables. The S-allyl compound's intermediate AlDH prodrug potency relative to S-methyl and S-butyl congeners allows for dose titration of the aldehyde-dehydrogenase-inhibiting metabolite without complete ablation of enzyme activity.

Formulation Development Leveraging Allyl-Specific Micellar Stabilization

The ~100-fold hydrolytic stabilization of allylic isothioureas by anionic micellar systems, as characterized by Grover (1984) [1], enables formulation scientists to design surfactant-based delivery systems that prolong aqueous shelf-life specifically for allyl-substituted isothioureas. This property is exploitable in the development of topical gels, ophthalmic solutions, or injectable depot formulations where extended stability in aqueous media is required. Saturated S-alkyl isothioureas (methyl, ethyl, isopropyl) do not benefit from this micellar stabilization mechanism, making the allyl-substituted hydrochloride the preferred salt form for surfactant-containing formulations.

iNOS Inhibitor Tool Compound Procurement with Patent-Cleared Structural Differentiation

For contract research organizations and academic laboratories conducting NOS inhibitor screening campaigns, S-allyl isothiourea hydrochloride provides a commercially available, patent-exemplified iNOS inhibitor scaffold that is structurally differentiated from the widely studied S-ethylisothiourea (EITU) and S-aminoethylisothiourea (AEITU) [1][2]. The compound is listed among preferred embodiments in the Wellcome Foundation patent WO1994012165, confirming its identity within the protected chemical space [1]. Its procurement as the hydrochloride salt (CAS 2547-92-4, ≥95% purity from multiple vendors) ensures a defined, reproducible starting material for structure-activity relationship expansion, unlike the free base form (CAS 2547-77-5) which lacks standardized commercial specifications.

Antitumor Selectivity Screening Using the Allylic Isothiouronium Core Pharmacophore

Building on the demonstrated selectivity index >20 for aliphatic allylic isothiouronium salts against leukemia cells reported by Pereira et al. (2017) [1], researchers engaged in anticancer drug discovery can employ S-allyl isothiourea hydrochloride as a core synthetic intermediate for generating focused libraries of N-substituted and N,N'-disubstituted allylic isothiouronium salts. The unsubstituted hydrochloride serves as a versatile starting material for late-stage diversification at the guanidino nitrogens, enabling rapid exploration of substituent effects on antitumor potency and selectivity while retaining the allylic scaffold responsible for the favorable therapeutic window.

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